molecular formula C30H39N5O5S B11078098 1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

Cat. No.: B11078098
M. Wt: 581.7 g/mol
InChI Key: CHBMKYGRIHYFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but let’s break it down At its core, it’s a piperidine-based carboxamide with some intriguing substituents

    Chemical Name: 1-{3-[3-(4-Ethoxyphenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide

    Molecular Formula: CHNOS

    Molecular Weight: 504.63 g/mol

Preparation Methods

Synthetic Routes

  • Stepwise Assembly

    • Start with a piperidine core.
    • Introduce the imidazolidin-1-yl group via a thioxo-imidazolidinone intermediate.
    • Attach the 4-oxo-2-thioxoimidazolidin-1-yl group.
    • Finally, add the 4-ethoxyphenyl and 2-oxoethyl substituents.
  • Industrial Production

    • Industrial-scale synthesis likely involves multistep reactions, protecting groups, and purification techniques.
    • Consult specialized literature or patents for proprietary methods.

Chemical Reactions Analysis

Reactivity

    Oxidation: The compound contains several functional groups (e.g., amide, thioxo, and phenyl), making it susceptible to oxidation.

    Reduction: Reduction of the carbonyl groups or imine functionality could yield interesting derivatives.

    Substitution: The piperidine nitrogen and other heteroatoms may undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or Jones reagent.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products

  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Amines or alcohols.
  • Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

This compound’s versatility extends across scientific disciplines:

    Chemistry: As a building block for drug discovery or materials synthesis.

    Biology: Investigating its interactions with biological targets (enzymes, receptors).

    Medicine: Potential therapeutic applications (anticancer, antimicrobial, etc.).

    Industry: Catalysts, ligands, or specialty chemicals.

Mechanism of Action

The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its secrets.

Comparison with Similar Compounds

Properties

Molecular Formula

C30H39N5O5S

Molecular Weight

581.7 g/mol

IUPAC Name

1-[3-[5-[2-(4-ethoxyanilino)-2-oxoethyl]-3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]propyl]piperidine-4-carboxamide

InChI

InChI=1S/C30H39N5O5S/c1-3-39-24-10-6-22(7-11-24)32-27(36)20-26-29(38)35(23-8-12-25(13-9-23)40-4-2)30(41)34(26)17-5-16-33-18-14-21(15-19-33)28(31)37/h6-13,21,26H,3-5,14-20H2,1-2H3,(H2,31,37)(H,32,36)

InChI Key

CHBMKYGRIHYFPC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.